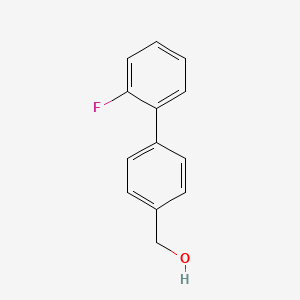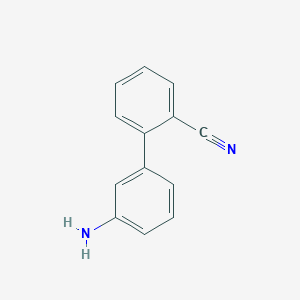![molecular formula C16H24O3 B1300137 [4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid CAS No. 13402-97-6](/img/structure/B1300137.png)
[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid, also known as 4-TBA, is an organic compound with the molecular formula C17H27O3. It is an important reagent used in synthetic chemistry, as well as a key component in the synthesis of various drugs and other compounds. 4-TBA is also used as an intermediate in the production of pharmaceuticals, agrochemicals, and other compounds. In addition, 4-TBA can be used as a catalyst in organic reactions.
Applications De Recherche Scientifique
Environmental Impact and Remediation
Phenoxy acids are a class of chemicals that have been extensively studied for their behavior in aquatic environments and their potential for remediation. Phenoxy acids, including compounds similar to [4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid, are highly soluble in water and exhibit significant mobility, leading to their widespread detection in surface and groundwater. Research indicates that these compounds can undergo transformations through processes like hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a pivotal role in their breakdown. Advanced oxidation processes (AOPs) have been identified as effective methods for the removal of phenoxy acids from water, highlighting their applicability in environmental remediation efforts (Muszyński, Brodowska, & Paszko, 2019).
Sorption and Soil Interaction
The interaction of phenoxy herbicides, which are structurally related to this compound, with soil, organic matter, and minerals has been the subject of significant research. These studies aim to understand the mechanisms behind the sorption of such compounds to various environmental matrices. Insights into how these chemicals bind to soil components can inform strategies for mitigating their environmental impact and optimizing their use in agricultural settings (Werner, Garratt, & Pigott, 2012).
Potential Applications in Wastewater Treatment
Research on the treatment of wastewater from the pesticide industry, which often contains phenoxy acids, highlights the challenges and potential solutions for reclaiming water contaminated with these substances. Biological processes and granular activated carbon have been identified as effective treatment methods, capable of removing a significant portion of these contaminants from wastewater. This research underscores the importance of developing efficient treatment technologies to prevent the entry of phenoxy acids into natural water bodies and safeguard environmental health (Goodwin, Carra, Campo, & Soares, 2018).
Analyse Biochimique
Biochemical Properties
[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in stress responses and metabolic regulation. Additionally, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can degrade into other products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to significant changes in biological activity. Toxicity studies have highlighted the importance of determining safe dosage levels to avoid adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular energy balance and redox state .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and the overall cellular response .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)11-16(4,5)12-6-8-13(9-7-12)19-10-14(17)18/h6-9H,10-11H2,1-5H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLFPJQMVKFQMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351174 |
Source


|
| Record name | SBB043533 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13402-97-6 |
Source


|
| Record name | 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB043533 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[3-(hydroxymethyl)phenyl]benzoate](/img/structure/B1300056.png)
![(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300057.png)




![(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300068.png)
![(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300070.png)
![(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300073.png)

![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)



